Ethyl imidazo[2,1-b]thiazole-3-carboxylate
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Overview
Description
Ethyl imidazo[2,1-b]thiazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused ring structure, which includes both imidazole and thiazole rings. The presence of these rings imparts unique chemical and biological properties, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[2,1-b]thiazole-3-carboxylate typically involves the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products . The use of microwave-assisted synthesis has also been explored, providing a rapid and environmentally friendly approach to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[2,1-b]thiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antimalarial, and antitubercular activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of ethyl imidazo[2,1-b]thiazole-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl imidazo[2,1-b]thiazole-3-carboxylate can be compared with other similar compounds, such as:
Benzo[d]imidazo[2,1-b]thiazole: Shares a similar fused ring structure but with a benzene ring instead of an ethyl ester group.
Imidazo[2,1-b]thiazole carboxamide: Contains a carboxamide group instead of an ethyl ester.
Benzothiazole derivatives: These compounds have a thiazole ring fused with a benzene ring and are known for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl imidazo[2,1-b][1,3]thiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-12-7(11)6-5-13-8-9-3-4-10(6)8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXQYNVURIEXQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=NC=CN12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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